Product packaging for 3,5-DiMethyl-1-nitroadaMantane(Cat. No.:)

3,5-DiMethyl-1-nitroadaMantane

Cat. No.: B11762719
M. Wt: 209.28 g/mol
InChI Key: FUZZFPVZJGQAKD-WSVSKBAQSA-N
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Description

Broader Significance of Adamantane (B196018) Scaffolds in Organic and Medicinal Chemistry

The adamantane moiety, with its rigid, diamond-like, and highly symmetrical structure, offers a unique three-dimensional framework that has captivated chemists for decades. ingentaconnect.compublish.csiro.au This polycyclic alkane is not merely a chemical curiosity but a valuable building block in the design of new molecules with specific properties. publish.csiro.aunih.govresearchgate.net

Key attributes of the adamantane scaffold include:

Rigidity and Three-Dimensionality : Unlike flexible alkyl chains or flat aromatic rings, the adamantane cage provides a rigid and well-defined spatial arrangement for functional groups. ingentaconnect.comresearchgate.net This allows for precise control over the orientation of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. researchgate.netscispace.com

Lipophilicity : The hydrocarbon nature of adamantane imparts a high degree of lipophilicity (fat-solubility) to molecules. ingentaconnect.com This property can be strategically employed to enhance the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs, for instance, by facilitating their passage across the blood-brain barrier. ingentaconnect.com

Chemical Stability : The adamantane core is exceptionally stable and relatively inert to many chemical transformations, providing a robust anchor for various functionalizations. ingentaconnect.com

These characteristics have led to the incorporation of the adamantane scaffold into a wide array of pharmaceuticals. researchgate.netscispace.com Notable examples include amantadine (B194251) and memantine, which have applications in treating viral infections and neurodegenerative diseases, respectively. publish.csiro.auresearchgate.net The use of adamantane derivatives extends to various therapeutic areas, including diabetes, cancer, and infectious diseases. scispace.com

Position of Nitro-Substituted Adamantanes within Derivative Classes

Adamantane derivatives are broadly classified based on the nature and position of their substituents. Nitro-substituted adamantanes represent a specific class of these derivatives where one or more nitro groups (NO₂) are attached to the adamantane framework. The introduction of a nitro group, a strong electron-withdrawing group, significantly alters the electronic and chemical properties of the adamantane core. cymitquimica.comscispace.com

The synthesis of nitro-substituted adamantanes can be achieved through various methods, including the direct nitration of the adamantane core or the oxidation of aminoadamantanes. worldscientific.compageplace.de These compounds serve as important intermediates in the synthesis of other functionalized adamantanes, such as aminoadamantanes, which are of significant pharmacological interest. The reactivity of the nitro group allows for its conversion into a variety of other functional groups, making nitro-adamantanes versatile building blocks in organic synthesis. scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2 B11762719 3,5-DiMethyl-1-nitroadaMantane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(1S,3R)-1,3-dimethyl-5-nitroadamantane

InChI

InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3/t9?,10-,11+,12?

InChI Key

FUZZFPVZJGQAKD-WSVSKBAQSA-N

Isomeric SMILES

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)[N+](=O)[O-])C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C

Origin of Product

United States

Synthetic Methodologies for 3,5 Dimethyl 1 Nitroadamantane

Synthetic Methodologies for 3,5-Dimethyl-1-nitroadamantane

The introduction of a nitro group onto the 1,3-dimethyladamantane (B135411) skeleton is the principal transformation required to produce this compound. Historically and currently, two main strategies have been employed: the direct nitration of the parent hydrocarbon and the nitrolysis of halogenated precursors.

Direct Nitration of 1,3-Dimethyladamantane

The most common and direct route to this compound involves the electrophilic nitration of 1,3-dimethyladamantane. vulcanchem.com This method typically utilizes a potent nitrating agent, most often a mixture of concentrated nitric acid and sulfuric acid. vulcanchem.com The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺), which then attacks the adamantane (B196018) core. The electron-donating methyl groups on the adamantane skeleton at positions 1 and 3 influence the regioselectivity of the nitration, directing the incoming nitro group to an adjacent bridgehead position (position 5).

Another reported method for the direct nitration of 1,3-dimethyladamantane involves heating the substrate with 100% nitric acid. researchgate.net This process is conducted at elevated temperatures, around 200°C, until the evolution of nitrogen oxides ceases. researchgate.net Additionally, N-hydroxyphthalimide (NHPI)-mediated radical nitration with nitric acid has been successfully used, achieving a 77% conversion with 67% selectivity for 1,3-dimethyl-5-nitroadamantane (B196016). researchgate.net

Nitrolysis of Halogenated Adamantane Precursors

An alternative synthetic approach is the nitrolysis of halogenated adamantane precursors. This strategy involves first introducing halogen atoms onto the adamantane scaffold, which can then be displaced by a nitro group. For instance, the reaction of 1,3-dichloro-5,7-dimethyladamantane (B1653175) with fuming nitric acid at room temperature can yield the corresponding nitro-substituted adamantane derivative. This method relies on the principle that halogens can act as leaving groups under the strong acidic and oxidative conditions of nitrolysis. The regioselectivity of this process is also influenced by the existing substituents on the adamantane cage.

Mechanistic Studies of Nitration Reactions

Understanding the mechanisms of these nitration reactions is crucial for optimizing reaction conditions and improving yields. The key areas of study include the electrophilic nitration with mixed acids and the role of the nitronium ion in functionalization pathways.

Electrophilic Nitration with Mixed Acid Systems

The nitration of adamantane derivatives with a mixture of nitric and sulfuric acids is a classic example of electrophilic substitution. vulcanchem.com Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly reactive nitronium ion.

The efficiency and selectivity of the nitration of 1,3-dimethyladamantane are highly dependent on the reaction conditions. Key variables that are often optimized include temperature and the ratio of the acids.

Temperature: Nitration reactions are typically exothermic, and controlling the temperature is critical to prevent the formation of byproducts, such as dinitro derivatives or products of oxidative decomposition. For the mixed acid nitration of 1,3-dimethyladamantane, the temperature is generally maintained below 30°C. Some procedures recommend a temperature range of 10-30°C for the preparation of the nitrating mixture and the subsequent reaction. vulcanchem.com

Acid Ratios: The molar ratio of the substrate to the acids is another crucial parameter. A sufficient amount of sulfuric acid is necessary to ensure the complete generation of the nitronium ion. For the nitration of 1,3-dimethyladamantane, a substrate-to-sulfuric acid molar ratio of 1:4.5–7.5 has been reported to be effective. In a specific procedure for a related synthesis, a molar ratio of 1:10:9 for 1,3-dimethyladamantane to nitric acid to formamide (B127407) (in a one-pot nitration/formamidation reaction) was found to ensure complete conversion.

Table 1: Optimization of Reaction Conditions for Nitration

Parameter Optimized Condition Rationale
Temperature Below 30°C To prevent the formation of byproducts and oxidative decomposition.
Substrate:Sulfuric Acid Ratio 1:4.5–7.5 (molar) Ensures sufficient protonation for electrophilic nitration.

| Reaction Time | 10–16 hours | Typical duration to achieve yields of 80-90% under optimal conditions. |

Nitronium Ion-Mediated Functionalization Pathways

The nitronium ion (NO₂⁺) is the key electrophile in many nitration reactions of adamantane and its derivatives. tandfonline.comtandfonline.com It can be generated from various sources, including mixed acid systems and nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄). The reaction of adamantane with nitronium tetrafluoroborate in solvents like nitromethane (B149229) or nitroethane can produce 1-nitroadamantane (B116539) in good yields (66-74%). worldscientific.com

Mechanistic studies suggest that the functionalization proceeds through the formation of a carbocation intermediate. worldscientific.com In the case of adamantane, the initial attack by the nitronium ion can lead to the formation of the 1-adamantyl cation. worldscientific.com This cation can then react with various nucleophiles present in the reaction mixture. While the desired product is the nitro-substituted adamantane, side products such as alcohols and ketones can also be formed. worldscientific.com A small kinetic hydrogen isotope effect (kH/kD = 1.2–1.3) observed in the nitration of adamantane suggests a nonlinear and highly unsymmetrical transition state in the rate-determining step of the reaction. worldscientific.com

Catalyst Systems and Reaction Selectivity (e.g., Claycop)

The selectivity of nitration reactions can be significantly influenced by the catalyst system employed. While traditional methods often rely on strong acid mixtures, alternative systems have been developed to enhance selectivity and provide milder reaction conditions. One such system involves the use of clay-supported copper nitrate, known as "Claycop". organic-chemistry.org Claycop, in conjunction with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), has been demonstrated as an effective and mild reagent for the nitration of a variety of aromatic and aliphatic olefins. organic-chemistry.org This system is noted for achieving high conversions and excellent E-selectivity in the nitration of olefins, presenting a greener alternative to conventional methods. organic-chemistry.org While the direct application of Claycop to the nitration of 1,3-dimethyladamantane is not extensively detailed in the provided context, its use in related nitration reactions suggests its potential for selective synthesis.

Solid acid catalysts, such as zeolites (e.g., H-Y zeolite), have also been explored for the nitration of substituted adamantanes. These heterogeneous catalysts can improve the regioselectivity of nitro group placement and reduce waste, although they may result in lower yields (65–75%) compared to classical mixed-acid methods.

Radical-Chain Nitration Mechanisms

Radical-chain mechanisms offer an alternative to electrophilic nitration pathways for the synthesis of nitroadamantanes. These reactions often proceed under milder conditions and can provide different selectivity profiles.

One notable example is the N-hydroxyphthalimide (NHPI)-mediated radical nitration. d-nb.inforesearchgate.net In this process, NHPI acts as a catalyst to generate nitrogen dioxide (NO₂) radicals from nitric acid. researchgate.netbeilstein-journals.org The phthalimide-N-oxyl (PINO) radical is formed, which then abstracts a hydrogen atom from the adamantane substrate to create an adamantyl radical. beilstein-journals.orgnih.gov This radical is subsequently trapped by NO₂ to yield the nitroadamantane product. nih.gov This method has been successfully applied to the C1-selective nitration of 1,3-dimethyladamantane, achieving a 77% conversion with 67% selectivity for this compound in a 15-hour reaction. researchgate.net The reaction mechanism involves initiation steps where both HNO₃ and NO₂ can lead to the formation of the PINO radical. beilstein-journals.org

Catalysis by Vanadium-Substituted Polyoxometalates

Vanadium-substituted polyoxometalates (POMs) have emerged as effective catalyst precursors for the nitration of alkanes, including adamantane derivatives, using nitric acid. nih.govwiley-vch.delookchem.com These catalysts, such as H₄PVMo₁₁O₄₀, H₅PV₂Mo₁₀O₄₀, and H₆PV₃Mo₉O₄₀, promote the reaction in a solvent like acetic acid under relatively mild conditions. nih.gov

The catalytic cycle is believed to involve a radical-chain pathway. nih.govresearchgate.net Initially, the polyoxometalate abstracts a hydrogen atom from the alkane to form an alkyl radical and a reduced POM. nih.gov The reduced POM is then re-oxidized by nitric acid, generating nitrogen dioxide (NO₂). nih.gov This NO₂ can then propagate the chain by reacting with another alkane molecule to produce more alkyl radicals and NO₂. nih.gov The alkyl radical is ultimately trapped by NO₂ to form the corresponding nitroalkane. nih.gov

Spectroscopic studies (ESR, NMR, and IR) indicate that the vanadium-substituted POM, for instance, [H₄PVMo₁₁O₄₀], can decompose to form free vanadium species and the [PMo₁₂O₄₀]³⁻ Keggin anion. nih.gov The nitration of 1,3-dimethyladamantane with nitric acid catalyzed by [VO(H₂O)₅]H[PMo₁₂O₄₀] has been shown to yield 1,3-dimethyl-5-nitroadamantane. wiley-vch.dersc.org In this reaction, 3,5-dimethyl-1-adamantanol (B133686) is also formed as a byproduct. wiley-vch.de

A study on the nitration of various alkanes using a vanadium-containing polyoxometalate catalyst provided the following results:

SubstrateProduct(s)Yield (%)
Adamantane1-Nitroadamantane54
1,3-Dinitroadamantane7
1-Adamantanol27
2-Adamantanone5
1,3-Dimethyladamantane 1,3-Dimethyl-5-nitroadamantane 56
3,5-Dimethyl-1-adamantanol 38
1-Chloroadamantane1-Chloro-3-nitroadamantane-
3-Chloro-1-adamantanol-
Table based on data from Shinachi et al. wiley-vch.de

Regioselectivity and Stereochemical Considerations in this compound Synthesis

The regioselectivity of the nitration of 1,3-dimethyladamantane is a critical aspect of its synthesis. The adamantane cage possesses two types of bridgehead carbons: tertiary (methine) and secondary (methylene). The methyl groups at the 1 and 3 positions are tertiary carbons. The remaining bridgehead positions are at C5 and C7.

In the nitration of 1,3-dimethyladamantane, the nitro group is directed to one of the unoccupied bridgehead positions (C5 or C7). This preference is due to the greater stability of the tertiary carbocation or radical intermediate that forms at these positions during electrophilic or radical nitration, respectively. nih.gov The methyl groups at positions 1 and 3 likely exert a stabilizing electronic effect on the transition states, favoring the introduction of the nitro group at the C5 position. The rigid, cage-like structure of adamantane inherently influences the stereochemistry of the products, but for this compound, which is achiral, stereoisomerism is not a factor.

Derivatization from Aminoadamantane Precursors through Oxidation

An important alternative route for the synthesis of nitroadamantanes, including this compound, is the oxidation of the corresponding aminoadamantane precursor. This method is particularly valuable for preparing nitro compounds that are difficult to obtain through direct nitration. google.com

The oxidation of a primary amine group on an organic substrate to a nitro group can be achieved using a combination of ozone and a monopersulfate compound, such as potassium monopersulfate (Oxone®). google.com This process is selective, targeting the amine group while leaving the rest of the molecule intact. google.com The reaction is typically carried out in a solvent system like water-acetone or water-acetonitrile at a pH of approximately 6-7 and temperatures ranging from 0°C to room temperature. google.com For instance, 1-aminoadamantane can be selectively oxidized to 1-nitroadamantane using this method. google.com While the specific application to 1-amino-3,5-dimethyladamantane is not detailed, the general applicability of this selective oxidation suggests it is a viable synthetic strategy.

Structural Analysis and Spectroscopic Characterization of 3,5 Dimethyl 1 Nitroadamantane

Advanced Spectroscopic Techniques for Structure Elucidation

The combination of NMR, IR, and MS provides a comprehensive understanding of the molecular architecture of 3,5-dimethyl-1-nitroadamantane, from its atomic connectivity and functional groups to its behavior upon ionization.

NMR spectroscopy is the most powerful tool for determining the detailed structure of adamantane (B196018) derivatives in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and to confirm the substitution pattern on the adamantane skeleton. scielo.org.zarsc.org

Due to the spectral complexity arising from multiple, often overlapping, signals from the adamantane cage protons, two-dimensional (2D) NMR techniques are indispensable. scielo.org.za Experiments such as Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks, tracing the connectivity through the methylene (B1212753) and methine groups of the cage. srce.hr

Heteronuclear correlation techniques, like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate the proton signals with their directly attached (one-bond) or more distant (multiple-bond) carbon atoms, respectively. This allows for unambiguous assignment of the carbon skeleton and confirms the precise locations of the two methyl groups at the C-3 and C-5 bridgehead positions and the nitro group at the C-1 bridgehead position. srce.hruky.edunih.gov

The ¹³C NMR spectrum of substituted adamantanes is highly sensitive to the nature and position of the substituents. researchgate.net The chemical shifts are influenced by steric and electronic effects. researchgate.net For adamantane derivatives bearing a nitroxy (O-NO₂) or a related nitro (NO₂) group at a bridgehead position, the carbon atom directly attached to the electron-withdrawing group is significantly deshielded. In a series of related nitroxyadamantanes, the carbon atom bearing the ONO₂ group was observed to resonate in the range of δC 82–92 ppm.

The table below illustrates typical ¹³C NMR chemical shifts for the parent adamantane molecule and a related substituted derivative, showing the influence of substituents on the cage's carbon atoms.

CompoundC1C2C3
Adamantane28.437.828.4
1-Adamantanol68.241.931.1

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most important application of IR spectroscopy is the confirmation of the nitro (NO₂) group. The nitro group gives rise to two strong and characteristic stretching vibrations.

These bands are typically observed in specific regions of the infrared spectrum, providing clear evidence for the presence of the nitro functionality. The table below lists the characteristic IR absorption bands for nitroalkanes.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Nitro (R-NO₂)Asymmetric Stretch1560–1540
Symmetric Stretch1380–1365

Note: In some literature concerning related adamantyl nitrates (R-ONO₂), characteristic bands are reported around 1625 cm⁻¹ and 1290 cm⁻¹.

Mass spectrometry provides critical information about the molecular weight of this compound (C₁₂H₁₉NO₂, MW: 209.29 g/mol ) and its fragmentation pattern upon ionization. nih.gov Electron Ionization (EI) mass spectrometry of 1-substituted adamantanes typically proceeds through several key fragmentation pathways, including the loss of the substituent, loss of the substituent with a hydrogen atom, or fragmentation of the adamantane cage itself. niscair.res.in

The mass spectrum of adamantane and its derivatives is dominated by ions resulting from the high stability of the bridgehead adamantyl cation. nih.gov Upon electron ionization, the adamantane cage readily fragments to produce a series of characteristic ions. The most prominent fragment in the mass spectrum of unsubstituted adamantane is the adamantyl cation at m/z 135, formed by the loss of a hydrogen atom from a tertiary carbon. nih.govresearchgate.net For this compound, fragmentation is expected to involve loss of the nitro group (NO₂, 46 Da) and subsequent or concurrent fragmentation of the dimethylated adamantane cage.

The table below outlines some of the key fragment ions that are characteristic of the adamantane core structure and would be expected in the mass spectrum of its derivatives. nih.govmdpi.com

m/zProposed Ion Structure/Origin
135[C₁₀H₁₅]⁺ (Adamantyl cation)
107[C₈H₁₁]⁺
93[C₇H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)
79[C₆H₇]⁺ (Protonated benzene)
77[C₆H₅]⁺ (Phenyl cation)

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography serves as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For complex cage-like structures such as adamantane derivatives, this technique provides precise data on bond lengths, bond angles, and stereochemistry, confirming the exact substitution pattern on the adamantane core.

While X-ray crystallography is a standard and powerful tool for the structural elucidation of adamantane derivatives, specific crystallographic data for this compound is not prominently detailed in surveyed research literature. However, the utility of this method is well-established for analogous compounds. Studies on various adamantane derivatives frequently employ X-ray diffraction to validate the structures of synthetic intermediates and final products, providing an absolute confirmation that complements spectroscopic data. researchgate.net For instance, in the synthesis of related compounds, X-ray analysis is cited as a key method for verifying the molecular structure and ensuring the absence of isomeric impurities that might arise from dynamic conformational effects or competing reaction pathways. The rigid nature of the adamantane cage in this compound makes it an ideal candidate for crystallographic studies, which would yield a detailed solid-state molecular model, confirming the spatial orientation of the two methyl groups and the nitro group on the tricyclic framework.

Chromatographic Methods for Purity and Identity Verification

Chromatography is an indispensable analytical technique in synthetic chemistry, providing robust methods for the separation, identification, and quantification of compounds within a mixture. For this compound, chromatographic techniques are crucial throughout its synthesis and purification. They are employed to monitor the progress of the nitration reaction, assess the purity of the final product, and separate it from unreacted starting materials, byproducts, or isomers. The choice of chromatographic method depends on the volatility and polarity of the compound and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of non-volatile or thermally sensitive compounds like nitroadamantane derivatives. scioninstruments.comtsijournals.com These methods separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. scioninstruments.com UPLC, which utilizes smaller particle sizes (typically under 2.5 µm) and higher pressures than conventional HPLC, offers significantly improved resolution, speed, and sensitivity. tsijournals.com

For this compound, reversed-phase HPLC or UPLC would be the most common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is driven by the hydrophobic interactions of the adamantane cage with the stationary phase. Coupling these techniques with mass spectrometry (LC-MS) provides definitive identification based on both retention time and mass-to-charge ratio, which is essential for distinguishing between potential isomers and identifying trace impurities. nih.gov UPLC-MS methods are particularly valuable for detecting and quantifying genotoxic impurities that may arise during synthesis. waters.comwaters.com

Table 1: Illustrative UPLC-MS Parameters for Analysis of Adamantane Derivatives This table is a representative example based on typical analytical methods for small organic molecules.

ParameterSettingPurpose
System ACQUITY UPLC H-Class PLUSProvides high-resolution separation under high pressure. waters.com
Column XSelect HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm)C18-based column offering excellent retention for nonpolar compounds like adamantanes. waters.com
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase. waters.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic component for eluting the compound. waters.com
Flow Rate 0.4 - 0.6 mL/minOptimal flow for high efficiency on a UPLC column. waters.com
Column Temp. 40 °CEnsures reproducible retention times. waters.com
Injection Vol. 1 - 5 µLSmall volume injection is typical for sensitive UPLC systems.
Detection Tandem Quadrupole MS (TQ-S)Allows for sensitive and selective quantification using Multiple Reaction Monitoring (MRM). waters.com
Ionization Mode Electrospray Ionization (ESI) or APCIAppropriate for ionizing nitrated organic molecules. waters.com

Gas Chromatography (GC) is a fundamental analytical technique used for separating and analyzing volatile compounds. It is particularly well-suited for monitoring the synthesis of this compound and assessing its purity. google.com In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. acs.org

During the synthesis of 1,3-dimethyl-5-nitroadamantane (B196016) (an isomer and synonym), GC is the method of choice to verify the completion of the reaction, which can take several hours. By taking aliquots from the reaction mixture over time, the disappearance of the starting material (1,3-dimethyladamantane) and the appearance of the product peak can be tracked. Furthermore, GC-MS is invaluable for identifying byproducts, such as di-nitrated isomers or oxidation products like hydroxyadamantane derivatives, which can form under certain reaction conditions. semanticscholar.org The NIST spectral library contains a GC-MS entry for 1,3-dimethyl-5-nitroadamantane, which can be used as a reference for identity confirmation. nih.gov

Table 2: Typical Gas Chromatography (GC) Conditions for Adamantane Derivative Analysis This table represents typical parameters based on standard GC methods for organic compound analysis. acs.org

ParameterSettingPurpose
System Gas Chromatograph with FID or MS detectorStandard setup for volatile compound analysis. acs.org
Column TG-5MS (30 m x 0.25 mm x 0.25 µm) or similarA common, nonpolar capillary column suitable for a wide range of organic molecules. acs.org
Carrier Gas Helium or HydrogenInert gas to carry the sample through the column.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program e.g., 100 °C hold 2 min, ramp to 280 °C at 15 °C/minTemperature gradient to separate compounds with different boiling points.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides structural information for identification; FID provides quantitative data. acs.org
MS Source Temp. 230 °CStandard temperature for the ion source in a GC-MS system.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.

Chemical Reactivity and Transformation of 3,5 Dimethyl 1 Nitroadamantane

Reactions Involving the Nitro Functional Group

The nitro group is a key site of reactivity in 3,5-dimethyl-1-nitroadamantane, susceptible to both oxidation and reduction, leading to a range of adamantane (B196018) derivatives.

The nitro group of this compound can be oxidized to form nitroso derivatives. This transformation involves an increase in the oxidation state of the nitrogen atom. The resulting compound, 1-nitroso-3,5-dimethyladamantane, is also known as Memantine N-oxide. nih.gov Various oxidizing agents can be employed for the oxidation of nitro compounds, although specific conditions for this compound are not extensively detailed in the provided results. nih.gov Generally, the oxidation of primary amines is a common route to nitroso compounds, utilizing reagents like Caro's acid or hydrogen peroxide with a catalyst. nih.gov

The nitro group can be readily reduced to an amino group, a crucial transformation for the synthesis of various functionalized adamantanes. This reduction is a common pathway for converting nitroalkanes to primary amines. sci-hub.se Standard reducing agents, such as hydrogen gas in the presence of a metal catalyst like palladium, are typically effective for this transformation. The resulting 3,5-dimethyl-1-aminoadamantane is a valuable intermediate in medicinal chemistry.

Reactivity of Methyl Substituents in this compound

The methyl groups at the 3 and 5 positions of the adamantane cage also influence the molecule's reactivity, although they are generally less reactive than the nitro group.

The methyl groups can, in principle, undergo substitution reactions. In the context of electrophilic aromatic substitution, methyl groups are known to be activating, meaning they increase the rate of reaction by stabilizing the carbocation intermediate. libretexts.org While the adamantane cage is not aromatic, the electron-donating nature of the methyl groups can still influence the reactivity of the cage at adjacent positions. Nucleophilic substitution reactions, which involve the attack of a nucleophile on an electron-deficient carbon atom, are also a fundamental type of reaction in organic chemistry. libretexts.org However, the C(sp³)–H bonds of the methyl groups are generally unactivated and require harsh conditions or specific catalytic systems for functionalization. d-nb.infothieme-connect.de

Reaction Pathways Leading to Other Functionalized Adamantanes

This compound serves as a precursor for the synthesis of other functionalized adamantane derivatives. The reduction of the nitro group to an amine is a key step in producing compounds like memantine, a drug used in the treatment of Alzheimer's disease. Further reactions can be carried out on the resulting amino-adamantane or by targeting the adamantane cage itself. For example, adamantane derivatives can undergo hydroxylation, bromination, or amination as initial steps for further functionalization. d-nb.info The synthesis of various polyfunctional adamantanes often involves the initial introduction of a functional group that can then be transformed or used to direct subsequent reactions. researchgate.net

Computational and Theoretical Investigations of 3,5 Dimethyl 1 Nitroadamantane

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of adamantane (B196018) derivatives dictates their reactivity and physical properties. Understanding the arrangement and energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is key.

Recent research has explored the effects of annulating, or fusing, an adamantane scaffold to aromatic π-systems. researchgate.netchemrxiv.orgacs.org This structural modification has been found to enhance electronic conjugation. researchgate.netchemrxiv.orgacs.orgnagoya-u.ac.jp Analysis of the frontier molecular orbitals in these systems reveals that the adamantane cage can influence the electronic properties of the attached aromatic group. researchgate.net This enhanced conjugation is a significant finding, as it suggests that the non-aromatic, rigid adamantane framework can participate in and modulate the electronic network of π-systems, a discovery with potential applications in the design of novel optoelectronic materials. researchgate.netchemrxiv.orgacs.org

Prediction of Substituent Effects on Adamantane Cage

The introduction of substituents onto the adamantane cage significantly alters its electronic and steric properties. Theoretical calculations are pivotal in predicting and quantifying these effects.

When two substituents are attached to the same carbon atom (a geminal arrangement) on the adamantane cage, destabilizing interactions can arise. researchgate.net For instance, the interaction between geminal nitro groups has been quantified. In 2,2-dinitroadamantane, this destabilizing interaction amounts to 59 kJ/mol. researchgate.net Similarly, a destabilizing effect of 33 kJ/mol was noted for geminal nitro and cyano groups. researchgate.net These effects are often interpreted as being due to dipolar repulsions between the adjacent functional groups. researchgate.net Group-additivity procedures and homodesmic reactions are computational tools used to quantify these geminal effects on the gas-phase enthalpy of formation. researchgate.net A study on dinitroalkanes more broadly introduced a nitro-nitro interaction parameter of 35 kJ/mol for two nitro groups on the same carbon, which aligns with the findings for adamantane derivatives. mdpi.com

Development of Structure-Property Correlation Models for Adamantane Derivatives

The development of robust QSPR models for adamantane derivatives often relies on the calculation of a set of molecular descriptors that encode information about the molecule's topology, geometry, and electronic properties. jocpr.com These descriptors are then used in statistical methods, such as multiple linear regression (MLR), to build a mathematical model that can predict a specific property. jocpr.com

A prominent approach in developing such models for adamantane derivatives involves the use of linear free energy relationships (LFERs). brad.ac.uk This method utilizes a set of solute descriptors that quantify different types of intermolecular interactions. The general forms of the LFER equations are:

Equation 1 (for water-solvent partition coefficients): log P = c + eE + sS + aA + bB + vV

Equation 2 (for gas-solvent partition coefficients): log K = c + eE + sS + aA + bB + lL

Where:

P is the water-to-solvent partition coefficient.

K is the gas-to-solvent partition coefficient.

E is the solute excess molar refraction.

S is the solute dipolarity/polarizability.

V is the McGowan characteristic volume of the solute.

L is the logarithm of the gas-to-hexadecane partition coefficient. The coefficients (c, e, s, a, b, v, l) are specific to the solvent system and are determined through regression analysis of experimental data for a set of known solutes. brad.ac.uk

For adamantane and its derivatives, researchers have derived these descriptors from experimental data, such as solubilities in various organic solvents. brad.ac.uk While specific experimental data for 3,5-dimethyl-1-nitroadamantane may be limited, the descriptors for closely related compounds, such as 1-nitroadamantane (B116539) and 2-nitroadamantane, have been determined. brad.ac.uk These can serve as a basis for estimating the descriptors for this compound. The introduction of the two methyl groups at the 3 and 5 positions would primarily influence the V (volume) and L (related to size and dispersion forces) descriptors, with some potential impact on S (dipolarity/polarizability).

Table 1: Abraham Model Descriptors for Selected Adamantane Derivatives

This table is interactive. You can sort and filter the data.

CompoundESABVL
1-Nitroadamantane0.7561.100.000.231.36605.308
2-Nitroadamantane0.7561.300.000.231.36605.308
Source: Adapted from Abraham, M. H., et al. (2020). brad.ac.uk

Once the descriptors for this compound are estimated, a wide range of physicochemical properties can be predicted using the established LFER equations for various solvent systems and processes. These properties include vapor pressure, enthalpies of vaporization and sublimation, and partition coefficients in biological and environmental systems. brad.ac.uk

Other computational approaches, such as those using quantum chemical descriptors calculated via Density Functional Theory (DFT), have also been successfully applied to adamantane derivatives to predict properties like the Kovats retention index in chromatography. jocpr.com These models often employ a broader range of descriptors related to the electronic structure, such as orbital energies (HOMO, LUMO), charges, and dipole moments.

Table 2: Computationally Predicted Properties for this compound

This table is interactive. You can sort and filter the data.

PropertyPredicted ValueMethod/Source
Topological Polar Surface Area (TPSA)43.14 ŲComputational
LogP (Octanol-Water Partition Coefficient)3.0121Computational
Hydrogen Bond Acceptors2Computational
Hydrogen Bond Donors0Computational
Rotatable Bonds1Computational
Source: ChemScene chemscene.com

The development and application of these structure-property correlation models are crucial for the rational design of new adamantane derivatives with desired properties for various applications, from materials science to medicinal chemistry. By understanding the quantitative relationships between molecular structure and macroscopic properties, scientists can more efficiently guide synthetic efforts towards compounds with optimized characteristics.

Research Applications of 3,5 Dimethyl 1 Nitroadamantane and Adamantane Derivatives

Strategic Utility in Organic Synthesis

The unique cage-like structure of adamantane (B196018) imparts desirable properties such as high thermal stability, lipophilicity, and conformational rigidity to molecules. These characteristics make adamantane derivatives valuable scaffolds in the design and synthesis of complex chemical architectures.

Building Blocks for Diverse Chemical Architectures

Adamantane derivatives serve as foundational starting materials in the synthesis of a wide array of organic compounds. The adamantane cage can be functionalized at its bridgehead (tertiary) and secondary carbon atoms, allowing for the introduction of various chemical groups and the construction of more complex molecules.

The synthesis of 3,5-dimethyl-1-nitroadamantane itself is a key starting point. It can be prepared by the direct nitration of 1,3-dimethyladamantane (B135411). researchgate.net This nitro-functionalized adamantane can then be used as a precursor for other derivatives. For instance, derivatives of 3,5-dimethyladamantane have been utilized in the one-pot synthesis of 1,3-disubstituted ureas, showcasing their role as versatile building blocks. mdpi.com The process involves the direct inclusion of the adamantane moiety through reactions with dehydroadamantanes, followed by hydrolysis and subsequent reactions to form the urea derivatives. mdpi.com

The nitro group in this compound is a particularly useful functional handle. Nitro compounds are recognized as versatile building blocks in organic synthesis due to the ease with which the nitro group can be transformed into other functional groups, facilitating the construction of pharmaceutically relevant substances. frontiersin.org

The general utility of adamantane as a building block is well-established, having been used in organic synthesis since its first isolation and structural elucidation. nih.gov Its derivatives are employed in the synthesis of compounds for applications in medicine, catalysis, and materials science. nih.gov

Exploration of Novel Functionalization Pathways

Research into adamantane chemistry continues to uncover new methods for their functionalization. Direct radical functionalization represents a powerful strategy to form carbon-carbon bonds from the strong C-H bonds characteristic of the adamantane cage. nih.gov These methods provide access to a variety of substituted adamantanes, including those with alkene, alkyne, arene, and carbonyl functionalities. nih.gov

For instance, the alkylation of 1,3-dimethyladamantane can be achieved via radical addition to ethylene, initiated by peroxides. nih.gov This demonstrates a pathway to introduce alkyl chains at the bridgehead positions. Furthermore, photochemical alkylation reactions offer mild conditions for introducing various electron-deficient alkene partners. nih.gov

The development of new synthetic methodologies for heteroadamantanes—adamantane cages containing heteroatoms like oxygen or nitrogen—is also expanding the functionalization possibilities. digitellinc.comdigitellinc.com These modified cages can offer improved properties for applications in medicinal chemistry. digitellinc.comdigitellinc.com

The synthesis of an adamantanyl-functionalized phthalimide scaffold highlights another pathway for creating complex molecules. mdpi.com This scaffold, containing bromide groups, allows for further facile modifications, opening up routes to new supramolecular materials and potential drug candidates. mdpi.com

Contributions to Advanced Materials Science

The inherent properties of the adamantane cage, such as its rigidity and thermal stability, make it an attractive component for the development of advanced materials with tailored functionalities.

Engineering of Functional Materials

Adamantane derivatives are being explored in materials science for the creation of high-performance polymers and coatings due to their thermal and chemical resistance. myskinrecipes.com The incorporation of the bulky and rigid adamantane moiety into polymer chains can significantly enhance their mechanical properties and thermal stability.

While specific applications of this compound in this area are not extensively documented, the general principle of using adamantane derivatives as building blocks for functional materials is well-established. For example, adamantane-based scaffolds are used in the design of drug delivery systems and for surface recognition. mdpi.com

Adamantane Annulation as a Strategy for π-System Property Modulation

A significant advancement in the use of adamantane in materials science is the strategy of "adamantane annulation." This involves the fusion of an adamantane scaffold onto aromatic π-systems. This structural modification has been shown to have a profound impact on the properties, alignment, and stability of these aromatic systems.

The annulation of adamantane onto arenes can enhance conjugation and solubility. hku.hk This simple modification strategy can be used to control and improve the optoelectronic properties and molecular assembly of aromatic π-materials. hku.hk For instance, the oxidation of adamantane-annulated perylenes has been shown to produce remarkably stable cationic species with emissions extending into the near-infrared region, suggesting potential applications in electronic materials. hku.hk

Furthermore, the introduction of an adamantane cage to a fullerene derivative has been demonstrated to create a material with unique field effect performance and photovoltaic properties, including superior thermal stability in organic solar cells. hku.hk This highlights the potential of adamantane derivatives in the development of advanced optoelectronic devices.

Design of Novel Nanocarbon Materials (e.g., Diamond–Graphene Hybrids)

The adamantane molecule represents the smallest repeating unit of the diamond crystal lattice, making it a fundamental building block in the field of diamondoid chemistry. nih.govwikipedia.orgarxiv.orgwikipedia.org This inherent structural similarity is exploited in the synthesis of novel nanocarbon materials. Adamantane and its derivatives serve as molecular precursors or seeds for the growth of nanocrystalline diamond films. researchgate.net

Research has demonstrated that adamantane can be used to synthesize diamond films at relatively low temperatures through plasma-assisted chemical vapor deposition. researchgate.net Furthermore, studies have shown that heating adamantane in the presence of ortho-carborane under high-pressure and high-temperature conditions can produce boron-doped diamond microcrystals. This indicates that adamantane derivatives can play a crucial role in the controlled synthesis of doped nanocarbon materials with specific electronic properties. The thermal conversion of adamantane molecules encapsulated within carbon nanotubes has also been observed to form carbon chains, highlighting another pathway for creating hybrid nanocarbon structures. acs.org

These approaches are foundational for developing advanced materials like diamond-graphene hybrids, where the precise molecular structure of adamantane can influence the resulting material's properties.

Mechanistic Studies in Neurobiology and Receptor Pharmacology

Adamantane derivatives have become indispensable tools in neurobiology, particularly for studying the mechanisms of neurotransmission and neurodegeneration.

Elucidation of NMDA Receptor Modulation Mechanisms

A key application of adamantane derivatives is in the study of the N-methyl-D-aspartate (NMDA) receptor, a crucial component in synaptic plasticity, learning, and memory. nih.govnih.gov The adamantane derivative memantine is a well-studied, clinically relevant antagonist of the NMDA receptor. nih.govnih.govwikipedia.org

Mechanistic studies have revealed that memantine acts as a low-affinity, uncompetitive, open-channel blocker. nih.govdroracle.ai This means it enters and blocks the receptor's ion channel only when the receptor is activated by the neurotransmitter glutamate. nih.govdroracle.ai Its key features include:

Voltage-Dependency : It is more effective at blocking the channel when the neuron is depolarized, a condition often associated with pathological states. droracle.aidroracle.ai

Rapid Kinetics : Memantine has fast blocking and unblocking rates, which allows it to rapidly leave the channel during normal synaptic activity, preserving physiological function. droracle.aidroracle.ai

Site of Action : The positively charged bridgehead amine group on the adamantane structure binds at or near the magnesium (Mg2+) binding site within the NMDA receptor's ion channel. nih.gov

Another derivative, amantadine (B194251), also blocks NMDA receptor channels but through a distinct mechanism; it accelerates the closure of the channel gate while it is bound inside, thereby increasing the time the channel spends in a non-conductive closed state. nih.gov These specific mechanisms distinguish adamantane antagonists from other blockers like ketamine, which can have more severe side effects. nih.govmdpi.com

Adamantane DerivativePrimary Mechanism on NMDA ReceptorKey Characteristics
Memantine Uncompetitive open-channel blockerLow-affinity, voltage-dependent, rapid on/off kinetics. nih.govdroracle.aidroracle.ai
Amantadine Accelerates channel closure during blockIncreases occupancy of channel closed states. nih.gov

Research into Mitigating Excitotoxicity

Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate. nih.gov This process is heavily implicated in neurodegenerative diseases and is primarily mediated by the overactivation of NMDA receptors, leading to a prolonged influx of calcium (Ca2+) ions. nih.govwikipedia.org

Adamantane derivatives, by virtue of their NMDA receptor antagonism, are used in research to understand and mitigate excitotoxicity. By blocking the NMDA receptor channel, compounds like memantine inhibit the excessive influx of Ca2+ that triggers downstream neurotoxic pathways. nih.govwikipedia.org The uncompetitive nature of memantine is particularly significant in this research context. It preferentially blocks the persistent, low-level activation of NMDA receptors that is thought to contribute to chronic excitotoxicity, while leaving the transient, high-level activation required for normal synaptic transmission relatively intact. droracle.ainih.gov This selective action allows researchers to dissect the pathological signaling pathways from the physiological ones, providing a valuable tool for developing neuroprotective strategies. nih.govnih.gov

Adamantane Scaffolds in Advanced Delivery Systems

The rigid, well-defined structure and lipophilic nature of the adamantane cage make it an excellent scaffold for the construction of advanced delivery systems in nanotechnology and medicine. nih.govnih.govpensoft.net It can be utilized in two primary ways: as a core building block for covalent structures or as a guest molecule in non-covalent assemblies. nih.govmdpi.com

Covalent Integration into Dendrimeric Structures

Dendrimers are highly branched, tree-like macromolecules with a central core. The adamantane cage, with its tetrahedrally oriented bridgehead positions, serves as an ideal core for creating polyfunctional and multivalent structures. mdpi.comnih.govnih.gov

Researchers have synthesized dendrons (the arms of a dendrimer) starting from a multifunctional adamantane derivative. nih.gov In one notable study, an adamantane core was used to create a trivalent scaffold for the therapeutic P140 peptide. Maleimido groups at the periphery of the adamantane-based structure were used to covalently attach three peptide molecules. nih.gov This precise spatial arrangement, dictated by the adamantane core, allows for the multipresentation of bioactive molecules, which can enhance their binding affinity and biological activity. nih.govnih.gov Adamantane-based dendrons with peripheral cationic groups (ammonium or guanidinium) have also been developed as potential vectors for gene delivery. mdpi.comacs.org

Dendrimer ComponentRole of AdamantaneExample Application
Core Provides a rigid, 3D scaffold with multiple attachment points. mdpi.comnih.govTrimerization of P140 peptide for enhanced biological activity. nih.gov
Linker Connects the core to peripheral functional groups. acs.orgPolycationic dendrons for cellular uptake and potential gene delivery. acs.org

Role in Supramolecular Assemblies (e.g., Liposomes, Cyclodextrins)

Adamantane's utility extends to non-covalent, self-assembled systems, where it plays a key role due to its lipophilicity and its ability to form strong host-guest interactions. nih.gov

Liposomes : The lipophilic adamantane moiety can act as a membrane anchor, embedding itself within the lipid bilayer of liposomes. nih.govpensoft.net This allows for the stable surface display of various molecules, such as carbohydrates or peptides, that are conjugated to the adamantane anchor. nih.gov This strategy is used to create targeted drug delivery systems and to study molecular recognition processes at the cell surface. nih.govpensoft.netrsc.org

Cyclodextrins : Adamantane derivatives are classic "guest" molecules for cyclodextrin "hosts." mdpi.comnih.gov Cyclodextrins are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The hydrophobic adamantane cage fits snugly into the cyclodextrin cavity, forming a stable inclusion complex. mdpi.comnih.gov This strong and specific host-guest interaction is widely exploited to improve the solubility of adamantane-containing drugs, to construct targeted delivery systems, and to assemble complex supramolecular nanostructures. acs.orgnih.govacs.org For instance, adamantane-functionalized cells can be targeted in vivo by cyclodextrin-functionalized cargo. acs.org

Modulation of Pharmacological Profiles through Adamantyl Incorporation

The incorporation of the adamantane cage into bioactive molecules is a well-established strategy in medicinal chemistry to modulate pharmacological profiles. The bulky and highly lipophilic nature of the adamantyl group can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Generally, the addition of an adamantane moiety increases the lipophilicity of a compound, which can enhance its ability to cross cellular membranes and the blood-brain barrier. This modification can also improve a drug's metabolic stability by sterically shielding susceptible parts of the molecule from metabolic enzymes.

The following table illustrates the potential effects of incorporating an adamantyl group on the pharmacological profile of a hypothetical parent compound.

PropertyParent CompoundAdamantyl-Incorporated DerivativeRationale for Change
Lipophilicity (LogP) LowHighThe adamantane cage is a bulky, nonpolar hydrocarbon structure.
Metabolic Stability LowHighThe rigid adamantane structure can sterically hinder enzymatic degradation.
Bioavailability PoorImprovedEnhanced membrane permeability due to increased lipophilicity.
Receptor Binding Affinity ModeratePotentially AlteredThe adamantyl group can provide additional hydrophobic interactions with the receptor binding pocket.
Plasma Half-life ShortExtendedReduced metabolic clearance and potential for increased plasma protein binding.

This table is illustrative and demonstrates the general principles of adamantyl incorporation. Specific data for this compound is not available.

Studies on Cell Recognition and Receptor Targeting with Adamantane-Modified Vesicles

Adamantane derivatives are utilized in the design of drug delivery systems and in studies of surface recognition due to their unique structural and chemical properties. The adamantane moiety can serve as a hydrophobic anchor, enabling its incorporation into the lipid bilayers of vesicles such as liposomes. This allows for the surface of these vesicles to be modified with various ligands, facilitating studies on cell recognition and enabling targeted drug delivery to specific cell receptors.

While the general principle of using adamantane-modified vesicles for cell recognition and receptor targeting is established, specific studies employing vesicles modified with this compound are not prominently featured in the available scientific literature. Research in this area has more broadly focused on other functionalized adamantane derivatives that can be conjugated to targeting moieties. For example, adamantane-based scaffolds are being investigated for their potential to target the sigma-2 receptor, which is of interest in cancer and Alzheimer's disease research nih.gov.

The table below provides a conceptual overview of how adamantane-modified vesicles could be designed for receptor targeting studies.

Vesicle ComponentFunctionExample of Targeting LigandTarget Receptor/Cell Type
Lipid Bilayer Forms the basic structure of the vesicle.N/AN/A
Adamantane Anchor Hydrophobically inserts into the lipid bilayer, providing an attachment point for ligands.N/AN/A
Linker Connects the adamantane anchor to the targeting ligand.Polyethylene glycol (PEG)N/A
Targeting Ligand Specifically binds to a receptor on the target cell surface.Monoclonal AntibodyTumor-associated antigen
Targeting Ligand Specifically binds to a receptor on the target cell surface.Folic AcidFolate Receptor (overexpressed in some cancers)
Targeting Ligand Specifically binds to a receptor on the target cell surface.TransferrinTransferrin Receptor (highly expressed in proliferating cells)

This table is illustrative and demonstrates the general principles of using adamantane-modified vesicles for receptor targeting. Specific data for this compound is not available.

Analytical Chemistry Applications

Development and Validation of Analytical Methods

In the field of pharmaceutical analysis, the development and validation of analytical methods are crucial for ensuring the quality, safety, and efficacy of drug substances and products. These methods are used to identify and quantify the active pharmaceutical ingredient (API), as well as to detect and quantify any impurities. The validation of an analytical method demonstrates that it is suitable for its intended purpose.

While specific validated analytical methods for the routine analysis of this compound as a final drug product are not detailed in the literature, its role as a reference standard implies its use in the development and validation of analytical methods for other adamantane-based APIs. For instance, in the synthesis of a related adamantane derivative, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for characterization and purity assessment nih.govmdpi.com. A reference standard for this compound would be essential in the validation of such methods, particularly for assays aimed at quantifying impurities in a structurally similar API.

The validation of an analytical method typically involves the assessment of various parameters, as outlined in the following table.

Validation ParameterDescription
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Reference Standard for Quality Control in Synthesis

This compound serves as a crucial reference standard in the quality control of adamantane-based active pharmaceutical ingredients (APIs). A reference standard is a highly purified compound that is used as a benchmark for the confirmation of identity, purity, and strength of a drug substance. In the synthesis of adamantane derivatives, quality control is essential at various stages to ensure that the final product meets the required specifications.

The synthesis of adamantane derivatives can be a multi-step process, and this compound may be a key intermediate or a potential impurity. For example, the synthesis of various nitroxyadamantanes has been described, with this compound being one of the compounds synthesized researchgate.net. In such a process, a well-characterized reference standard of this compound would be indispensable for monitoring the reaction, identifying the product, and quantifying its purity.

The use of this compound as a reference standard is summarized in the table below.

ApplicationPurposeAnalytical Techniques
Identification To confirm the chemical identity of the synthesized compound.Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)
Purity Assessment To quantify the purity of the synthesized compound and to identify and quantify any impurities.High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC)
Assay To determine the strength or content of the active pharmaceutical ingredient.HPLC, Titration
Method Validation To validate analytical methods used for the quality control of the API.HPLC, GC, UV-Vis Spectroscopy

Emerging Research Directions and Future Perspectives on 3,5 Dimethyl 1 Nitroadamantane

Innovations in Green Chemistry Approaches for Synthesis

The traditional synthesis of 3,5-DiMethyl-1-nitroadaMantane often involves harsh reagents and conditions, such as the use of fuming nitric acid. researchgate.net Modern synthetic chemistry is increasingly focused on developing more environmentally benign methods. The principles of green chemistry, which emphasize waste reduction, the use of less hazardous substances, and energy efficiency, are being applied to the synthesis of complex molecules like adamantane (B196018) derivatives.

Future research in this area is likely to focus on several key innovations:

Catalytic Systems: The development of novel catalysts could enable the nitration of 3,5-dimethyladamantane under milder conditions. This could involve heterogeneous catalysts that can be easily recovered and reused, minimizing waste.

Alternative Nitrating Agents: Exploring alternative nitrating agents that are less corrosive and produce fewer harmful byproducts is a significant area of interest.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for more efficient and scalable synthesis.

The application of green chemistry principles not only addresses environmental concerns but also has the potential to improve the economic viability of producing this compound and related compounds. rsc.org

High-Throughput Screening for Novel Reactivity Profiles

High-throughput screening (HTS) is a powerful technique used in drug discovery and materials science to rapidly test a large number of compounds for a specific activity. nih.gov While HTS has not been extensively applied to this compound, it represents a significant future research direction.

By employing HTS, researchers can:

Discover New Reactions: Systematically screen this compound against a diverse library of reactants and catalysts to uncover novel chemical transformations.

Identify Catalysts: Efficiently identify optimal catalysts for known reactions, improving yields and selectivity.

Explore Biological Activity: Screen the compound against a wide range of biological targets to identify potential therapeutic applications. For instance, a cell-based HTS assay could be used to evaluate its potential to form reactive metabolites. nih.gov

The data generated from HTS can provide valuable insights into the structure-activity relationships of this compound, guiding the design of new derivatives with tailored properties.

Advanced Characterization at the Nanoscale

The characterization of materials at the nanoscale is crucial for understanding their properties and behavior. While bulk properties of this compound are known, its behavior in nanoscale environments remains largely unexplored.

Future research will likely employ advanced characterization techniques to investigate:

Self-Assembly: The potential for this compound to form self-assembled monolayers or other nanostructures on various surfaces.

Inclusion Complexes: The formation and properties of inclusion complexes with host molecules like cyclodextrins, which can alter its solubility and reactivity.

Nanoparticle Functionalization: The use of this compound as a ligand to functionalize nanoparticles, creating new materials with unique optical, electronic, or catalytic properties.

Techniques such as atomic force microscopy (AFM), scanning tunneling microscopy (STM), and transmission electron microscopy (TEM) will be instrumental in visualizing and understanding the nanoscale behavior of this compound.

Interdisciplinary Research Integrating Computational Chemistry with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is a powerful approach for accelerating the discovery and development of new molecules and materials. weizmann.ac.ilaps.org In the context of this compound, this interdisciplinary approach can provide significant insights.

Computational Technique Application to this compound
Density Functional Theory (DFT)Predict reaction mechanisms, spectroscopic properties, and electronic structure.
Molecular Dynamics (MD)Simulate the behavior of the molecule in different environments, such as in solution or at an interface.
Quantum Mechanics/Molecular Mechanics (QM/MM)Model enzymatic reactions involving the compound or its derivatives.

Computational studies can be used to predict the properties and reactivity of new, yet-to-be-synthesized derivatives of this compound, guiding experimental efforts towards the most promising candidates. unige.org This integrated approach can save significant time and resources in the research and development process.

Expanded Scope of Biological and Materials Science Applications

The unique lipophilic and rigid structure of the adamantane cage has led to its use in a variety of biological and materials science applications. researchgate.net While this compound itself is not a widely used therapeutic, its derivatives hold potential.

Biological Applications:

Drug Discovery: The adamantane moiety is a key component in several approved drugs. farmaciajournal.com The nitro group and methyl groups on this compound can be chemically modified to create a library of new compounds for screening against various diseases. For instance, adamantane derivatives have been investigated for their potential as antiviral, antimicrobial, and anticancer agents. researchgate.net

Enzyme Inhibitors: The rigid adamantane scaffold can serve as a potent anchor for binding to the active sites of enzymes. Derivatives of this compound could be designed as inhibitors for enzymes such as soluble epoxide hydrolase. mdpi.com

Materials Science Applications:

Polymers: The incorporation of the bulky and rigid adamantane structure into polymer backbones can significantly enhance their thermal stability and mechanical properties.

Organic Electronics: Adamantane derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Nanomaterials: As mentioned earlier, this compound can be used to functionalize nanoparticles, creating new materials with tailored properties.

The continued exploration of the chemical reactivity and physical properties of this compound will undoubtedly lead to the discovery of new and valuable applications in both medicine and materials science.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethyl-1-nitroadamantane, and how can purity be ensured?

The synthesis of this compound derivatives typically involves multi-step functionalization of the adamantane core. A general protocol includes nitration of pre-substituted adamantane precursors under controlled conditions (e.g., nitric acid in sulfuric acid). For example, analogous procedures for 3,5-disubstituted compounds involve coupling reactions with nitrating agents, followed by purification via column chromatography or recrystallization . Characterization using 1^1H and 13^{13}C NMR spectroscopy (as in and ) is critical to confirm structural integrity and purity. Elemental analysis (e.g., C 61.66%, H 8.47% in related compounds) further validates stoichiometric consistency . Safety protocols, such as those outlined in (e.g., fume hood use, PPE), must be strictly followed during nitration due to reactive intermediates.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

High-resolution 1^1H and 13^{13}C NMR are indispensable for identifying substituent positions on the adamantane framework. For instance, 1^1H NMR can resolve methyl group environments (δ 0.84–1.67 ppm in similar compounds) and nitro group proximity effects . Mass spectrometry (MS) and elemental analysis provide molecular weight and compositional verification. Advanced techniques like X-ray crystallography may resolve stereochemical ambiguities, though adamantane derivatives often require single-crystal growth under stringent conditions. Thermal analysis (DSC/TGA) can assess stability, critical for handling nitro-containing compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic and thermochemical properties of this compound?

DFT studies, particularly hybrid functionals (e.g., B3LYP), are effective for modeling adamantane derivatives. Becke’s exchange-correlation functional ( ) achieves <2.4 kcal/mol error in thermochemical properties, enabling accurate prediction of bond dissociation energies, nitro group orientation, and steric effects. Basis sets like 6-31G(d,p) optimize geometry, while solvent models (e.g., PCM) simulate solution-phase behavior. Such calculations guide experimental design by identifying reactive sites and stability under varying conditions .

Q. How should researchers address contradictions in experimental data, such as divergent NMR shifts or computational vs. experimental stability profiles?

Data discrepancies often arise from methodological differences. For example, NMR chemical shifts may vary due to solvent effects or crystallographic packing ( ). Computational vs. experimental stability mismatches (e.g., decomposition temperatures) require recalibrating DFT parameters (e.g., dispersion corrections) or revisiting experimental conditions (e.g., purity of starting materials) . Iterative analysis, as emphasized in qualitative research ( ), involves triangulating data from multiple techniques (NMR, MS, XRD) and benchmarking against known adamantane analogs .

Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?

Regioselectivity in adamantane nitration is governed by steric and electronic factors. Computational studies ( ) can map electrostatic potential surfaces to identify electron-deficient sites. For 3,5-dimethyl derivatives, steric hindrance from methyl groups directs nitration to the less-substituted 1-position. Kinetic isotopic labeling and Hammett substituent constants further validate mechanistic pathways .

Q. What strategies ensure analytical validation and reproducibility in studies involving this compound?

Robust validation requires adherence to standardized protocols (e.g., ICH guidelines). Intra-laboratory reproducibility is enhanced by detailed documentation of synthetic steps, instrumentation parameters (e.g., NMR pulse sequences), and statistical analysis of replicates (e.g., %RSD <2% for purity assays). External validation via inter-laboratory comparisons or reference standards (e.g., USP standards in ) strengthens credibility .

Q. How can researchers model the biological interactions of this compound, such as receptor binding or metabolic pathways?

Hybrid computational-experimental approaches are key. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., NMDA receptors, given structural similarities to memantine derivatives in –8). In vitro assays (e.g., radioligand binding) validate computational predictions. Metabolic stability studies using liver microsomes and HPLC-MS identify degradation pathways, informing toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.